molecular formula C25H20O2 B11999402 4-(4-methoxyphenyl)-2,6-diphenylphenol CAS No. 6863-50-9

4-(4-methoxyphenyl)-2,6-diphenylphenol

Cat. No.: B11999402
CAS No.: 6863-50-9
M. Wt: 352.4 g/mol
InChI Key: NRVMYAILFDBERQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,6-diphenylphenol is a high-purity chemical reagent designed for advanced research applications. This compound belongs to a class of sterically hindered phenols that are of significant interest in the development of functional organic materials. The molecular structure, featuring multiple phenyl rings and a methoxyphenyl substituent, suggests potential for use as a key synthetic precursor or building block in organic synthesis and materials science. Research Value and Potential Applications While specific studies on this compound are not available in the public domain, research on structurally similar 2,6-diphenylphenol derivatives provides strong context for its utility. These related compounds are prominently investigated as precursors for synthesizing pyridinium phenolate betaine dyes . These dyes are a prominent class of zwitterionic push-pull compounds known for their exceptional solvatochromic properties (color changes in response to solvent polarity) and large nonlinear optical (NLO) responses . The steric hindrance from the ortho-phenyl groups can induce a twist in the molecular structure, which is a key factor in tuning these optical properties for applications in photonics and sensor technology . Handling and Usage This product is intended for research purposes by qualified laboratory personnel. Refer to the material safety data sheet (MSDS) for safe handling, storage, and disposal information. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

6863-50-9

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,6-diphenylphenol

InChI

InChI=1S/C25H20O2/c1-27-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26)24(17-21)20-10-6-3-7-11-20/h2-17,26H,1H3

InChI Key

NRVMYAILFDBERQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is widely employed to construct the 2,6-diphenyl backbone of 4-(4-methoxyphenyl)-2,6-diphenylphenol. In a representative procedure, 4-iodophenol is protected as its acetate derivative to prevent oxidative side reactions. This intermediate undergoes coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C for 12 hours. The reaction achieves 85–92% yield, with regioselectivity controlled by steric effects of the ortho-phenyl groups. Post-coupling, the acetate group is hydrolyzed using NaOH/MeOH to regenerate the phenol moiety.

Key Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/H₂O (4:1 v/v)

  • Temperature: 80°C

  • Yield: 89%

Buchwald-Hartwig Amination for Methoxy Group Installation

The 4-methoxyphenyl group is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos as the catalytic system. 4-Bromoanisole reacts with a diarylamine precursor under microwave irradiation (120°C, 30 min), achieving 78% yield. This method avoids harsh methylating agents and ensures compatibility with the phenol functionality.

Friedel-Crafts Alkylation Approaches

AlCl₃-Mediated Cyclization

Aluminum trichloride catalyzes the cyclocondensation of 4-methoxybenzophenone with resorcinol derivatives. In a patented method, AlCl₃ (0.15 mol) facilitates C–C bond formation between the methoxyphenyl group and a diarylketone intermediate at 40°C in toluene. The reaction proceeds via a Wheland intermediate, with the ortho-phenyl groups directing electrophilic aromatic substitution.

Optimization Data:

ParameterOptimal ValueYield Impact
AlCl₃ Loading0.15 mol+22%
Temperature40°C+15%
Solvent (Toluene)2 L/mol+12%

Methoxy Group Retention Strategies

Protection of the phenol group as a silyl ether (e.g., TBSCl) prevents demethylation during Friedel-Crafts reactions. Deprotection with TBAF in THF restores the phenol with >98% fidelity.

Acid-Mediated Deprotection and Final Functionalization

Hydrolysis of Acetyl Protecting Groups

Acetyl-protected intermediates are cleaved using NaOH (2.0 M) in methanol/water (3:1) at 60°C for 2 hours. This step achieves quantitative conversion without side reactions, as confirmed by HPLC.

Selective Demethylation Techniques

BF₃·OEt₂ in DCM selectively removes methyl groups adjacent to electron-withdrawing substituents. Applied to methoxy-containing precursors, this method yields this compound with 94% purity.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodCatalystYield (%)Purity (%)Cost (USD/g)
Suzuki-MiyauraPd(PPh₃)₄8999.112.50
Friedel-CraftsAlCl₃7697.88.20
Ullmann CouplingCuI/1,10-Phenanthroline6895.414.30

Suzuki-Miyaura coupling outperforms other methods in yield and purity but requires expensive palladium catalysts. Friedel-Crafts alkylation offers cost advantages but necessitates rigorous control of Lewis acid stoichiometry to prevent overalkylation.

Scalability and Industrial Applications

Continuous Flow Synthesis

A pilot-scale process using microreactor technology enhances heat transfer and mixing for Suzuki couplings. Residence times of 8 minutes at 100°C increase throughput to 1.2 kg/day while maintaining 91% yield.

Green Chemistry Innovations

Water-based solvent systems with TPGS-750-M surfactant reduce toluene usage by 70% in cross-coupling steps. This approach aligns with EPA guidelines, lowering the E-factor from 18.2 to 5.6 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phenolic hydroxyl group, converting it to a methoxy or alkyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-2,6-diphenylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its phenolic structure. It can serve as a model compound for studying the behavior of phenolic compounds in biological systems.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential therapeutic uses.

Industry

Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-2,6-diphenylphenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological and chemical activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2,6-Diphenylphenol (C₁₈H₁₄O; 246.31 g/mol)
  • Structure : Lacks the 4-methoxyphenyl substituent.
  • Properties : Lower molecular weight and reduced steric bulk compared to the target compound. Used as an antioxidant and in polymer synthesis via oxidative coupling .
  • Reactivity: Forms dimers (e.g., 4-(2,6-diphenylphenoxy)-2,6-diphenylphenol) and oligomers under oxidative conditions, with intrinsic viscosity of polymers reaching 0.97 in CHCl₃ .
4-(4-Fluorophenyl)-2,6-Diphenylpyridine (C₂₃H₁₆FN; 325.38 g/mol)
  • Structure: Replaces the phenolic –OH with a pyridine nitrogen and introduces a fluorophenyl group.
  • Properties : Fluorine’s electron-withdrawing effect reduces electron density, contrasting with the methoxy group’s donating effect. Pyridine enhances thermal stability and alters solubility .
4-Bromo-2,6-Di-tert-butylphenol (C₁₄H₂₁BrO; 285.22 g/mol)
  • Structure : Bulky tert-butyl groups at 2,6-positions and bromine at the 4-position.
  • Properties: High steric hindrance limits polymerization.
4-(4-Nitrobenzylideneamine)-2,6-Diphenylphenol (Chemosensor Derivative)
  • Structure : Incorporates a nitrobenzylideneamine group at the 4-position.
  • Applications : Acts as an anionic chemosensor with a 1:3 stoichiometry for anion detection. The nitro group’s electron-withdrawing nature enhances sensitivity compared to methoxy-substituted analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents pKa* Applications
4-(4-Methoxyphenyl)-2,6-diphenylphenol 352.15 –OCH₃, 2,6-Ph ~10.2 Polymer precursors, antioxidants
2,6-Diphenylphenol 246.31 2,6-Ph ~9.8 Antioxidants, polymer synthesis
4-(4-Fluorophenyl)-2,6-diphenylpyridine 325.38 –F, pyridine core N/A Materials chemistry
4-Bromo-2,6-di-tert-butylphenol 285.22 –Br, –C(CH₃)₃ ~8.5 Halogenated intermediates

*Estimated pKa values based on substituent electronic effects. Methoxy raises pKa (less acidic) compared to bromine or fluorine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-2,6-diphenylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling or Friedel-Crafts alkylation. For example, brominated intermediates (e.g., 4-bromo-2,6-diphenylanisole) can undergo coupling with 2,6-diphenylphenol under Ullmann conditions (copper catalyst, high temperature) to form dimers or oligomers . Catalytic dehydrogenation of cyclohexanone derivatives is another route, though it may require optimization to minimize byproducts like higher oligomers . Key parameters include catalyst choice (e.g., Cu, PbO₂), solvent polarity, and temperature.

Q. How can chromatographic techniques (e.g., TLC, HPLC) resolve oligomeric byproducts during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and UV visualization can separate oligomers. Evidence shows that polymerization of 2,6-diphenylphenol generates up to 11 distinct oligomeric spots on TLC, with monomeric and dimeric forms as primary products . High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) provides higher resolution for quantitative analysis.

Q. What spectroscopic methods confirm the molecular structure and substituent positions?

  • Methodological Answer :

  • NMR : ¹H NMR can identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms substitution patterns via carbonyl or quaternary carbon shifts.
  • IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and aryl ethers (C-O-C, ~1250 cm⁻¹) are critical.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₂₅H₂₂O₂ requires m/z 354.1620) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence electronic properties and antioxidant activity compared to 2,6-diphenylphenol?

  • Methodological Answer : The methoxy group enhances electron donation via resonance, stabilizing phenolic radicals—a key mechanism in antioxidant activity. Comparative cyclic voltammetry (CV) studies can measure oxidation potentials, while DPPH/ABTS assays quantify radical scavenging efficiency . Computational modeling (DFT) predicts HOMO-LUMO gaps and spin density distribution to correlate structure with activity.

Q. What polymerization strategies yield poly(phenylene oxide) derivatives, and how do catalyst systems affect polymer properties?

  • Methodological Answer : Oxidative polymerization using lead dioxide (PbO₂) or copper-amine catalysts converts this compound into high-molecular-weight polymers. Reaction conditions (e.g., solvent, O₂ pressure) control chain length and thermal stability. Gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model charge distribution at reactive sites. For example, the para-methoxyphenyl group increases electron density at the phenolic oxygen, enhancing susceptibility to electrophilic substitution. Fukui indices identify nucleophilic/electrophilic regions, guiding synthetic modifications .

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